1-Methyl-1H-imidazol-3-ium tetrafluoroborate

Overview

Description

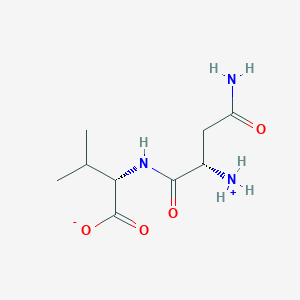

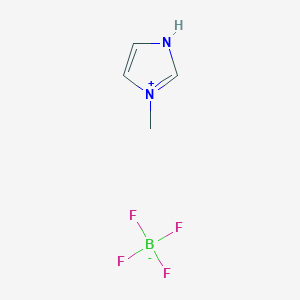

1-Methyl-1H-imidazol-3-ium tetrafluoroborate is a type of ionic liquid that has been the subject of various studies due to its interesting properties and potential applications. Ionic liquids are salts that are liquid at room temperature and have low volatility. They are composed of an organic cation and an inorganic anion. In the case of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate, the cation is derived from imidazole, and the anion is tetrafluoroborate (BF4-) .

Synthesis Analysis

The synthesis of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate can be achieved through the reaction of 1-methylimidazole with an appropriate source of the tetrafluoroborate anion. For instance, 1-methyl-3-butyl imidazole chloride can react with sodium tetrafluoroborate in acetone to produce 1-methyl-3-butyl imidazole tetrafluoroborate. The reaction is driven forward by the continuous precipitation of the byproduct, sodium chloride, which is insoluble in acetone .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate has been studied using various spectroscopic techniques. The vibrational spectra of the ionic liquid have been analyzed using Density Functional Theory (DFT) and RHF methods, revealing interactions between the fluorine atoms of the BF4- anion and the hydrogen atoms on the imidazolium ring, as well as adjacent alkyl side chains . Additionally, the molecular structure and vibrational spectra of 1-ethyl-3-methyl-1H-imidazolium tetrafluoroborate have been analyzed, showing that the BF4- anion is positioned over the imidazolium ring, with short contacts with the H-C(2) of the cation and a proton of the Me-N(3) group .

Chemical Reactions Analysis

1-Methyl-1H-imidazol-3-ium tetrafluoroborate has been found to be an effective catalyst for the insertion of α-diazo compounds into the N–H bonds of amines. This reaction produces the corresponding products in good yields and short reaction times, and the catalyst can be recycled and reused without a noticeable decrease in activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate and related ionic liquids have been extensively studied. These properties include viscosities, thermal stability, surface tension, refractive index, pH, density, and electrochemical stability. The ionic liquids exhibit a wide voltage range of the electrochemical window, making them suitable for studies on various compounds. The coefficients of thermal expansion of these ionic liquids have also been calculated . The thermophysical properties such as density, dynamic viscosity, surface tension, and refractive index have been measured, and the thermal stability has been investigated using thermogravimetric analysis . The phase behavior of 1-alkyl-3-methyl imidazolium tetrafluoroborate with various components has been determined, showing that temperature affects the two-phase area and the slope of the tie-line .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate (CAS Number: 151200-14-5). This compound, also known as 1-ethyl-3-methylimidazolium tetrafluoroborate, has found utility in various fields. Here are six unique applications:

-

Ionic Liquid and Electrochemistry

-

Osmium Recycling

-

Capillary Electrophoresis

-

Carbohydrate Analysis

-

Catalyst Immobilization

-

Solvent-Free Reactions

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-methyl-1H-imidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.BF4/c1-6-3-2-5-4-6;2-1(3,4)5/h2-4H,1H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUZIIYGBKXRGN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-imidazol-3-ium tetrafluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)